4-[2-(2,7-Dibromocarbazol-9-yl)ethyl]morpholine
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Overview
Description
4-[2-(2,7-Dibromocarbazol-9-yl)ethyl]morpholine is a chemical compound that features a morpholine ring attached to a 2,7-dibromocarbazole moiety through an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,7-Dibromocarbazol-9-yl)ethyl]morpholine typically involves the following steps:
Bromination of Carbazole: The starting material, carbazole, is brominated at the 2 and 7 positions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane.
Formation of the Ethyl Linker: The dibromocarbazole is then reacted with an ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate to form the ethyl-linked intermediate.
Attachment of Morpholine: Finally, the ethyl-linked intermediate is reacted with morpholine under nucleophilic substitution conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,7-Dibromocarbazol-9-yl)ethyl]morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the carbazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield carbazole derivatives with various functional groups attached to the 2 and 7 positions .
Scientific Research Applications
4-[2-(2,7-Dibromocarbazol-9-yl)ethyl]morpholine has several scientific research applications:
Organic Electronics: The compound can be used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry:
Materials Science: The compound can be used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-[2-(2,7-Dibromocarbazol-9-yl)ethyl]morpholine depends on its specific application. In organic electronics, the compound’s electronic properties are influenced by the conjugation between the carbazole and morpholine moieties. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
4-(2,7-Dibromo-9H-carbazol-9-yl)aniline: This compound is similar in structure but has an aniline group instead of a morpholine ring.
2,7-Dibromo-9H-carbazole: This is the precursor to the target compound and lacks the ethyl linker and morpholine ring.
Uniqueness
4-[2-(2,7-Dibromocarbazol-9-yl)ethyl]morpholine is unique due to the presence of both the morpholine ring and the 2,7-dibromocarbazole moiety. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in organic electronics and medicinal chemistry .
Properties
Molecular Formula |
C18H18Br2N2O |
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Molecular Weight |
438.2 g/mol |
IUPAC Name |
4-[2-(2,7-dibromocarbazol-9-yl)ethyl]morpholine |
InChI |
InChI=1S/C18H18Br2N2O/c19-13-1-3-15-16-4-2-14(20)12-18(16)22(17(15)11-13)6-5-21-7-9-23-10-8-21/h1-4,11-12H,5-10H2 |
InChI Key |
RQLPLVNEYKVDQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br |
Origin of Product |
United States |
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